molecular formula B12Mg B084536 Magnesium dodecaboride CAS No. 12230-32-9

Magnesium dodecaboride

Cat. No.: B084536
CAS No.: 12230-32-9
M. Wt: 154.1 g/mol
InChI Key: QFSXECTYYJEJCP-UHFFFAOYSA-N
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Description

Magnesium dodecaboride (MgB₁₂) is a boride compound notable for its role in advanced material synthesis. It is synthesized via magnesiothermic reduction of boron oxide (B₂O₃) and MgB₁₂ mixtures, enabling controlled self-sustaining combustion reactions. This method produces high-purity boron carbide (B₄C) with a nanoscale microstructure (≈50 nm to <0.5 µm particles) and eliminates impurities like secondary borides . MgB₁₂-derived B₄C ceramics achieve exceptional density (99.2%) and Vickers hardness (2641 ± 39 HV5) after spark plasma sintering (SPS) at 1950°C . Thermodynamically, MgB₁₂ exhibits a formation enthalpy of ΔfH⁰ = -170 ± 4 kJ/mol at 0 K, determined via mass spectrometry .

Properties

CAS No.

12230-32-9

Molecular Formula

B12Mg

Molecular Weight

154.1 g/mol

InChI

InChI=1S/12B.Mg

InChI Key

QFSXECTYYJEJCP-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Mg]

Canonical SMILES

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Mg]

Other CAS No.

12230-32-9

Synonyms

magnesium boride
magnesium boride (MgB12)
magnesium boride (MgB2)
magnesium diboride

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Boron Oxide and Carbon

MgB₁₂ reacts with B₂O₃, Mg, and carbon under autogenous pressure to form boron carbide (B₄C):
Reaction :
B2O3+0.2MgB12+2.8Mg+1.1CΔB4C+MgO+Other intermediates\text{B}_2\text{O}_3+0.2\text{MgB}_{12}+2.8\text{Mg}+1.1\text{C}\xrightarrow{\Delta}\text{B}_4\text{C}+\text{MgO}+\text{Other intermediates}

Conditions Products Key Observations Reference
2.5 MPa pressure, 30 mm sample diameterB₄C, MgO, layered macrostructureSelf-propagating reaction with oscillatory combustion wave; ≈1000°C/s heating rate

This reaction is utilized for producing B₄C, a ceramic material with high hardness and neutron absorption properties.

Reduction Reactions

MgB₁₂ acts as a boron source in magnesiothermic reductions, particularly in the presence of oxides:

Reduction of Boron Oxide

In solid-solution syntheses, MgB₁₂ contributes to the reduction of B₂O₃:
Reaction :
3Mg+B2O3500C3MgO+2B(ΔG=488textkJmol)3\text{Mg}+\text{B}_2\text{O}_3\xrightarrow{500^\circ \text{C}}3\text{MgO}+2\text{B}\quad (\Delta G=-488\\text{kJ mol})

Conditions Products Thermodynamic Drivers Reference
500°C, inert atmosphereMgO, BHigh exothermicity drives spontaneous reduction

This reaction highlights MgB₁₂’s role in destabilizing boron oxide, facilitating boron extraction.

Thermodynamic and Mechanistic Insights

Reactions involving MgB₁₂ are governed by strong thermodynamic driving forces and mechanochemical pathways:

Key Thermodynamic Data

Reaction ΔG\Delta G (500°C)Implications
3Mg+B2O33MgO+2B3\text{Mg}+\text{B}_2\text{O}_3\rightarrow 3\text{MgO}+2\text{B}-488 kJ/molIrreversible reduction under standard conditions
4Mg+B2O3MgB2+3MgO4\text{Mg}+\text{B}_2\text{O}_3\rightarrow \text{MgB}_2+3\text{MgO}-569 kJ/molFavors MgB₂ formation in Mg-rich environments

These values indicate MgB₁₂’s stability in high-temperature, reducing environments .

Challenges and Research Gaps

  • Hydrolysis Behavior : Unlike Mg₃B₂ (which releases H₂ without boranes), MgB₁₂’s hydrolysis remains uncharacterized in available literature .

  • Synthesis Optimization : Current methods yield inhomogeneous products; advanced techniques like reactive liquid infiltration are under exploration .

Comparison with Similar Compounds

Comparison with Similar Dodecaborides

Hafnium Dodecaboride (HfB₁₂)

  • Mechanical Properties : Pure HfB₁₂ has a Vickers hardness of ~40 GPa, but transition metal (TM) doping (e.g., Nb, Re) enhances this to 47.6 GPa . TM doping also increases the melting point (up to 1102 K for Nb-doped HfB₁₂) and Debye temperature, indicating stronger B-B and Hf-B covalent bonding .
  • Electronic Structure : Density-of-states (DOS) analysis shows B-2p orbital hybridization dominates bonding. TM doping shifts B-2p states to lower energies, strengthening covalent interactions .
  • Applications : Suitable for ultrahard coatings and high-temperature structural components .

Aluminum Dodecaboride (AlB₁₂)

  • Synthesis : Produced via self-propagating high-temperature synthesis (SHS) using Al, B₂O₃, and C. Impurities like MgAl₂O₄ can form during synthesis, requiring post-reaction acid leaching .
  • Properties : Exhibits a hardness of 23.6–28.9 GPa (depending on additives like TiC or C) and fracture toughness up to 5.9 MPa·m⁰.⁵. Sintered AlB₁₂-TiC composites achieve bending strengths of 633 MPa .
  • Applications : Used in lightweight armor (density 2.7–3.2 g/cm³) and high-temperature electronics due to metallic conductivity .

Zirconium Dodecaboride (ZrB₁₂)

  • Superconductivity : Pure ZrB₁₂ has a superconducting transition temperature (Tc) of 6.0 K. Solid solutions like Zr₀.₅Y₀.₅B₁₂ reduce Tc to 2.5 K but increase hardness to 47.6 GPa (vs. 41.6 GPa for pure ZrB₁₂) .
  • Structural Features : Exhibits cubic symmetry (Fm-3m space group) with anisotropic charge transport linked to lower electron-density symmetry .

Lutetium Dodecaboride (LuB₁₂)

  • Electronic Properties : High-quality LuB₁₂ crystals show anisotropic electrical transport despite cubic symmetry refinements. This arises from lower electron-density symmetry, correlating with distorted boron sublattices .

Key Comparative Data

Property MgB₁₂ HfB₁₂ (Nb-doped) AlB₁₂ (TiC-doped) ZrB₁₂ (Y-doped)
Vickers Hardness N/A 47.6 GPa 28.9 GPa 47.6 GPa
Melting Point N/A 1102 K ~2450°C >2000 K
Density 2.52 g/cm³ (B₄C) 11.2 g/cm³ 3.2 g/cm³ 5.8 g/cm³
Key Application B₄C synthesis Ultrahard coatings Lightweight armor Superconducting devices

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for magnesium dodecaboride (MgB₁₂) to achieve high purity and crystallinity?

  • Methodological Answer : Combustion synthesis using B₂O₃-Mg-C mixtures under controlled temperatures (e.g., 800–1000°C) can yield MgB₁₂ with reduced impurities. However, self-propagating methods often introduce MgAl₂O₄ contaminants, necessitating post-synthesis leaching with HCl and vacuum annealing for purification . Key parameters include precursor stoichiometry (e.g., MgB₁₂ as a partial B₂O₃ replacement) and particle size control (0.5–1 µm for MgB₁₂ precursors) .

Q. How can researchers structurally characterize MgB₁₂ to resolve discrepancies in reported lattice parameters?

  • Methodological Answer : Multi-temperature X-ray diffraction (XRD) across a wide thermal range (e.g., 293–973 K) is critical. Systematic analysis of anisotropic displacement parameters (ADPs) and unit-cell expansions/contractions helps distinguish intrinsic structural variations from measurement artifacts. Creating a diffraction database for MgB₁₂ analogs (e.g., rare-earth dodecaborides) aids comparative analysis .

Q. What methodologies are recommended for determining the thermal stability and decomposition pathways of MgB₁₂?

  • Methodological Answer : Bomb calorimetry combined with thermogravimetric analysis (TGA) quantifies enthalpy of formation and decomposition thresholds. For instance, impurities like unreacted boron or MgO alter decomposition kinetics, requiring iterative adjustments to synthesis conditions. High-temperature XRD (>1000°C) can identify intermediate phases (e.g., MgB₂) during thermal degradation .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data for MgB₁₂, such as nonstoichiometric compositions?

  • Methodological Answer : Discrepancies in Al/B ratios (e.g., total elemental analysis exceeding 100%) often arise from impurity interactions. Employ a multi-pronged approach:

  • Cross-validate chemical analysis (e.g., ICP-MS for B/Mg ratios) with crystallographic data .
  • Use neutron diffraction to resolve light-element (B) positions obscured in XRD .
  • Apply error-propagation models to quantify uncertainty in impurity corrections .

Q. What strategies improve the crack resistance of MgB₁₂-based composites without compromising electrical conductivity?

  • Methodological Answer : Introduce ductile metal binders (e.g., Al) via spark plasma sintering (SPS). Aluminum’s low resistivity (2.7 µΩ·cm) enhances composite conductivity, while its plasticity mitigates brittleness. Monitor secondary phase formation (e.g., AlB₂) using SEM-EDS to ensure interfacial integrity .

Q. What challenges arise in studying the electronic structure of MgB₁₂, particularly regarding the Jahn-Teller effect?

  • Methodological Answer : The Jahn-Teller distortion in B₁₂ cuboctahedra introduces subtle symmetry-breaking, complicating DFT simulations. To address this:

  • Use high-resolution XPS to map boron orbital hybridization states .
  • Compare experimental heat capacity anomalies (e.g., Schottky peaks) with crystal-field splitting models .
  • Apply group-theoretical analysis to refine space-group assignments (e.g., Fm-3m vs. lower-symmetry groups) .

Data Analysis & Contradiction Management

Q. How can researchers reconcile conflicting reports on MgB₁₂’s superconducting properties?

  • Methodological Answer : Discrepancies often stem from impurity phases (e.g., MgB₂) or doping variations. Standardize sample screening using:

  • Magnetization vs. temperature (M-T) curves to detect superconducting transitions.
  • Hall-effect measurements to correlate carrier density with critical temperatures .
  • Synchrotron XRD to identify minority phases (<5 wt%) that alter bulk properties .

Q. What systematic approaches validate the mechanical properties of MgB₁₂ alloys (e.g., hardness, oxidation resistance)?

  • Methodological Answer : For hardness testing:

  • Use nanoindentation with <1 N loads to avoid cracking (e.g., 0.49 N yields 50–55 GPa for WB₄-ZrB₁₂ alloys) .
  • Pair with TEM to correlate hardness with metastable phase formation (e.g., Zr-W dodecaboride) .
    • For oxidation resistance:
  • Conduct thermocycling tests (25–500°C) in air, monitoring mass gain via TGA. Alloying with Ti/Zr raises stability thresholds by ~100°C .

Experimental Design Recommendations

  • Structural Studies : Prioritize multi-technique workflows (XRD, neutron scattering, XAFS) to resolve boron sublattice ambiguities .
  • Synthesis : Optimize precursor ratios (e.g., B:Mg >12:1) and post-synthesis leaching protocols to minimize impurities .
  • Data Reporting : Adhere to IUPAC guidelines for compound naming and crystallographic data deposition .

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